6-Thien-2-ylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTKKGHGFNZOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452983 | |
| Record name | 6-thien-2-ylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619334-36-0 | |
| Record name | 6-thien-2-ylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Convergent Synthetic Strategies for 6 Thien 2 Ylnicotinonitrile and Its Analogues
Direct Synthetic Routes to the 6-Thien-2-ylnicotinonitrile Core
Direct synthetic routes aim to construct the bicyclic thienyl-pyridine core in a minimal number of steps, often through reactions that form the pyridine (B92270) ring onto a thiophene-containing precursor. These methods are valued for their atom economy and operational simplicity.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a powerful tool in heterocyclic synthesis. These reactions are highly efficient, reducing waste, time, and cost by eliminating the need to isolate intermediate compounds.
The synthesis of substituted nicotinonitriles can be efficiently achieved through a one-pot condensation reaction. A common pathway involves the reaction of a chalcone (B49325) with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). In the context of this compound, the necessary chalcone precursor, (E)-1-(thiophen-2-yl)-3-arylprop-2-en-1-one, is first synthesized via a base-catalyzed Claisen-Schmidt condensation between 2-acetyl thiophene (B33073) and an appropriate aromatic aldehyde.
Ammonium acetate plays a crucial dual role in the cyclization process, acting as both a nitrogen source for the pyridine ring and a catalyst. The mechanism for the formation of the pyridine ring from a chalcone, malononitrile, and ammonium acetate is proposed to proceed through a series of well-established reaction steps.
The reaction is believed to initiate with a Michael addition of the carbanion, generated from malononitrile under basic conditions (facilitated by acetate), to the α,β-unsaturated ketone system of the chalcone. The resulting adduct then undergoes cyclization. The ammonia (B1221849), provided by the dissociation of ammonium acetate, attacks one of the nitrile groups, initiating the ring-closing process. This is followed by an intramolecular condensation and subsequent dehydration. The final step is an aromatization, often through oxidation (which can occur in air or be promoted by an oxidant), to yield the stable substituted pyridine ring. This sequence, analogous to the Hantzsch dihydropyridine (B1217469) synthesis, provides a reliable route to highly functionalized pyridines.
Other Cyclocondensation and Annulation Approaches
Beyond the specific MCR described, other cyclocondensation strategies can be employed. One notable approach is the Gewald aminothiophene synthesis, which, although primarily used to form thiophenes, can generate precursors for more complex heterocyclic systems. For instance, a suitably functionalized ketone could undergo a Gewald reaction to produce a 2-aminothiophene derivative. This intermediate, possessing a nucleophilic amino group and other reactive sites, can then be used as a building block to construct the pyridine ring through annulation with an appropriate three-carbon electrophilic synthon. This multi-step, yet convergent, approach allows for modular construction and diversification.
Fragment Coupling and Heterocyclic Annulation Approaches to Thiophene-Substituted Nicotinonitriles
An alternative and highly versatile convergent strategy involves the coupling of two pre-functionalized heterocyclic fragments: a thiophene derivative and a nicotinonitrile derivative. This approach is particularly advantageous for creating analogues, as it allows for the independent synthesis and modification of each heterocyclic component before the final coupling step.
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers, making them ideal for linking aromatic heterocycles. The general mechanism involves three key steps: oxidative addition of an organohalide to the low-valent metal catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents. To synthesize this compound via this method, a 6-halonicotinonitrile (e.g., 6-chloronicotinonitrile) is coupled with thiophene-2-boronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos), in the presence of a base (e.g., K₂CO₃, CsF).
Stille Coupling: The Stille reaction employs organotin reagents (organostannanes) and offers a broad substrate scope. The synthesis would involve coupling a 6-halonicotinonitrile with 2-(tributylstannyl)thiophene. Palladium catalysts, often in conjunction with ligands and sometimes additives like Cu(I) iodide, are used to facilitate the reaction. While effective, the toxicity of organotin compounds is a significant drawback.
Below is a table summarizing representative conditions for these cross-coupling reactions.
| Coupling Reaction | Thiophene Reagent | Nicotinonitrile Reagent | Catalyst / Ligand | Base / Solvent |
| Suzuki-Miyaura | Thiophene-2-boronic acid | 6-Chloronicotinonitrile | Pd(OAc)₂ / SPhos | CsF / Isopropanol |
| Stille | 2-(Tributylstannyl)thiophene | 6-Iodonicotinonitrile | Pd(PPh₃)₄ / CuI | N/A / DMF |
These fragment coupling strategies provide a robust and flexible platform for accessing this compound and a wide array of its analogues by simply varying the substitution on either the thiophene or nicotinonitrile coupling partners.
Nucleophilic Aromatic Substitution on Pyridine Systems
Nucleophilic aromatic substitution (SₙAr) provides a classic, metal-free pathway for forming aryl-heteroaryl bonds. This reaction is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halide).
In the context of this compound synthesis, one could envision a scenario where a thiolate nucleophile attacks an activated nicotinonitrile ring. For instance, reacting 6-chloronicotinonitrile with sodium thiophene-2-thiolate could potentially yield the target compound. The pyridine ring nitrogen and the cyano group are both electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
The mechanism proceeds via a two-step addition-elimination sequence:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The stability of the Meisenheimer complex is crucial, and it is enhanced by the ability of the electron-withdrawing groups to delocalize the negative charge.
Formation of the Cyano Functionality
The cyano group is a key functional handle in organic synthesis and a common feature in pharmacologically active molecules. Its introduction can be achieved either by building it from a related functional group or by direct substitution using a cyanide source.
One of the most common and reliable methods for synthesizing nitriles is the dehydration of primary amides. If 6-thien-2-ylnicotinamide were available, its dehydration would provide a direct route to this compound. A wide variety of dehydrating agents can accomplish this transformation, ranging from classic stoichiometric reagents to modern catalytic systems.
Common dehydrating agents include:
Phosphorus(V) oxide (P₄O₁₀): A powerful, albeit harsh, dehydrating agent. chemguide.co.uk
Thionyl chloride (SOCl₂): A common laboratory reagent for this conversion. libretexts.org
Triflic anhydride (B1165640) (Tf₂O): A highly effective but expensive reagent. organic-chemistry.org
Oxalyl chloride/Et₃N: This system, often used with a catalyst like triphenylphosphine (B44618) oxide, allows for very rapid and mild dehydration of aromatic and heteroaromatic amides. organic-chemistry.orgacs.org
The choice of reagent depends on the substrate's sensitivity to acidic, basic, or high-temperature conditions. For a heteroaromatic substrate like 6-thien-2-ylnicotinamide, milder, modern catalytic methods are often preferred to maximize yield and avoid side reactions. organic-chemistry.orgacs.org
The cyano group can be introduced directly onto an aromatic or heteroaromatic ring through a substitution reaction, typically displacing a halide. This can be achieved through several methods:
Rosenmund-von Braun Reaction: This classic reaction involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures, often in a polar aprotic solvent like DMF or pyridine. organic-chemistry.orgwikipedia.orgsynarchive.com While effective, the harsh conditions can limit its applicability for sensitive substrates. chem-station.com Modern modifications using additives like L-proline can lower the required reaction temperature. thieme-connect.de
Palladium or Nickel-Catalyzed Cyanation: As mentioned previously (Section 2.2.1.3), transition metal catalysis offers a milder and more versatile alternative. These methods allow for the cyanation of aryl bromides, chlorides, and triflates using sources like Zn(CN)₂ or KCN. The choice of ligand is critical for catalytic efficiency. This approach represents the state-of-the-art for introducing a cyano group onto a pre-existing aryl or heteroaryl scaffold.
The reaction of a halogenated precursor, such as 6-chloro-2-(thien-2-yl)pyridine, with a cyanide source under nickel or palladium catalysis would be a highly convergent and efficient final step to produce this compound.
Precursor Synthesis and Functional Group Interconversions
The convergent synthesis of this compound and its analogs relies on the strategic preparation of key precursors and the efficient interconversion of functional groups. This section details the synthetic methodologies for obtaining crucial building blocks, namely 2-oxonicotinonitrile precursors and regioselectively functionalized thiophene cores.
Preparation of 2-Oxonicotinonitrile Precursors
The synthesis of 2-oxonicotinonitrile precursors is a critical step in the construction of the target molecule's pyridine ring. A prevalent and efficient method for the preparation of these precursors is through a one-pot condensation reaction. This approach involves the reaction of an appropriate chalcone with ethyl cyanoacetate (B8463686) in the presence of a base.
This multicomponent reaction strategy is advantageous due to its operational simplicity and the ready availability of the starting materials. The general reaction scheme involves the condensation of an aryl ketone and an aryl aldehyde to form a chalcone intermediate, which then undergoes a Michael addition with ethyl cyanoacetate, followed by cyclization and aromatization to yield the desired 2-oxonicotinonitrile.
A variety of substituted 2-oxonicotinonitrile precursors can be synthesized using this methodology by simply varying the substituents on the starting aromatic aldehydes and ketones. The reaction conditions are typically mild, often involving refluxing in a suitable solvent such as ethanol (B145695) with a catalytic amount of a base like piperidine (B6355638) or sodium ethoxide.
| Starting Aldehyde | Starting Ketone | Product |
| Benzaldehyde | Acetophenone | 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| Thiophene-2-carbaldehyde | Acetophenone | 6-Phenyl-4-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
This table presents examples of 2-oxonicotinonitrile precursors synthesized via the one-pot condensation method.
The resulting 2-oxonicotinonitrile precursors are versatile intermediates that can undergo further functionalization. The oxo group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride, which then allows for subsequent cross-coupling reactions to introduce the thiophene moiety.
Regioselective Functionalization of the Thiophene Core
The regioselective functionalization of the thiophene core is paramount to ensure the correct linkage to the nicotinonitrile scaffold at the 2-position. Two prominent strategies for achieving this are the Gewald reaction and Suzuki cross-coupling reactions.
Gewald Reaction:
The Gewald reaction is a powerful one-pot synthesis of polysubstituted 2-aminothiophenes. researchgate.netarkat-usa.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. researchgate.netarkat-usa.orgwikipedia.orgorganic-chemistry.org The choice of starting materials allows for the introduction of various substituents onto the thiophene ring.
For the synthesis of precursors for this compound, a key intermediate would be a 2-aminothiophene with appropriate substituents that can be further modified. The amino group at the 2-position provides a handle for subsequent transformations, such as diazotization followed by a Sandmeyer reaction to introduce a variety of functional groups, or direct conversion to other functionalities.
| Carbonyl Compound | Active Methylene Nitrile | Base | Product |
| Cyclohexanone | Malononitrile | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Acetone | Ethyl cyanoacetate | Diethylamine | Ethyl 2-amino-4-methylthiophene-3-carboxylate |
| Phenylacetaldehyde | Malononitrile | Triethylamine | 2-Amino-4-phenylthiophene-3-carbonitrile |
This table illustrates the versatility of the Gewald reaction in synthesizing a range of substituted 2-aminothiophenes.
Suzuki Cross-Coupling:
The Suzuki cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds, particularly for coupling aryl or heteroaryl halides with boronic acids or their esters. mdpi.comacs.orgresearchgate.netresearchgate.net This reaction is instrumental in the direct synthesis of the this compound core structure by coupling a suitably functionalized thiophene with a functionalized pyridine.
To achieve regioselective synthesis, a pre-functionalized thiophene, such as 2-bromothiophene (B119243) or thiophene-2-boronic acid, is typically used. Similarly, the nicotinonitrile core would be functionalized with a complementary group, for instance, a halogen at the 6-position for coupling with a thiophene boronic acid, or a boronic acid at the 6-position for coupling with a 2-halothiophene.
The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity.
| Thiophene Derivative | Pyridine Derivative | Catalyst | Product |
| Thiophene-2-boronic acid | 6-Chloronicotinonitrile | Pd(PPh3)4 | 6-(Thiophen-2-yl)nicotinonitrile |
| 2-Bromothiophene | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | PdCl2(dppf) | 6-(Thiophen-2-yl)nicotinonitrile |
This table provides examples of Suzuki cross-coupling reactions for the synthesis of the this compound skeleton.
These regioselective functionalization strategies provide efficient and versatile routes to the key thiophene precursors required for the convergent synthesis of this compound and its analogs, allowing for the introduction of a wide range of substituents on the thiophene ring.
Chemical Reactivity and Transformation Pathways of 6 Thien 2 Ylnicotinonitrile
Transformations of the Nitrile Moiety
The carbon-nitrogen triple bond in the nitrile group of 6-Thien-2-ylnicotinonitrile is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity towards nucleophilic and electrophilic reagents.
Hydrolysis Reactions to Carboxylic Acids and Amides
The hydrolysis of the nitrile group in this compound can be catalyzed by either acid or base, leading to the formation of 6-(thiophen-2-yl)nicotinic acid or 6-(thiophen-2-yl)nicotinamide, respectively. The reaction proceeds through a two-stage process, with the initial formation of an amide intermediate which can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.org
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the nitrile nitrogen of this compound is protonated, which significantly increases the electrophilicity of the nitrile carbon. lumenlearning.com This activation facilitates the nucleophilic attack by a weak nucleophile like water. The resulting intermediate undergoes tautomerization to form the corresponding amide, 6-(thiophen-2-yl)nicotinamide. Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to produce 6-(thiophen-2-yl)nicotinic acid and an ammonium (B1175870) salt. libretexts.org
The general mechanism for the acid-catalyzed hydrolysis of a nitrile is as follows:
Protonation of the nitrile nitrogen.
Nucleophilic attack of water on the nitrile carbon.
Deprotonation to form an imidic acid.
Tautomerization to the amide.
Protonation of the amide carbonyl oxygen.
Nucleophilic attack of water on the carbonyl carbon.
Proton transfer and elimination of ammonia (B1221849) to yield the carboxylic acid.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | aq. HCl, reflux | 6-(Thiophen-2-yl)nicotinic acid | 85 |
| This compound | aq. H2SO4, heat | 6-(Thiophen-2-yl)nicotinic acid | 90 |
Table 1: Hypothetical data for the acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis Mechanisms
In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon of this compound. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to 6-(thiophen-2-yl)nicotinamide. If the reaction is allowed to proceed, the amide can be further hydrolyzed under basic conditions to yield the sodium salt of 6-(thiophen-2-yl)nicotinic acid and ammonia gas. libretexts.org Acidification of the reaction mixture is then required to obtain the free carboxylic acid.
The general mechanism for the base-catalyzed hydrolysis of a nitrile involves:
Nucleophilic attack of a hydroxide ion on the nitrile carbon.
Protonation of the resulting anion by water to form an imidic acid.
Tautomerization to the amide.
Nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.
Elimination of the amide anion to form the carboxylic acid.
Deprotonation of the carboxylic acid to form the carboxylate salt.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | aq. NaOH, reflux, then H3O+ | 6-(Thiophen-2-yl)nicotinic acid | 92 |
| This compound | aq. KOH, heat, then H3O+ | 6-(Thiophen-2-yl)nicotinic acid | 88 |
Table 2: Hypothetical data for the base-catalyzed hydrolysis of this compound.
Reduction Pathways of the Nitrile Group
The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and the reaction conditions employed.
Complete Reduction to Primary Amines
The complete reduction of the nitrile group in this compound yields the corresponding primary amine, [6-(thiophen-2-yl)pyridin-3-yl]methanamine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukstudymind.co.uk
With LiAlH₄, the reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to protonate the resulting amine.
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. wikipedia.org This method is often considered a "greener" alternative to using metal hydrides.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | 1. LiAlH4, THF 2. H2O | [6-(Thiophen-2-yl)pyridin-3-yl]methanamine | 95 |
| This compound | H2, Pd/C, EtOH | [6-(Thiophen-2-yl)pyridin-3-yl]methanamine | 98 |
Table 3: Hypothetical data for the complete reduction of this compound to the primary amine.
Partial Reduction to Aldehydes (e.g., Stephen Aldehyde Synthesis, DIBAL-H)
Partial reduction of the nitrile group in this compound to form 6-(thiophen-2-yl)nicotinaldehyde can be accomplished using specific reducing agents that can be stopped at the aldehyde stage.
The Stephen aldehyde synthesis involves the treatment of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. This method is generally more effective for aromatic nitriles.
A more common and versatile method for this transformation is the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. wikipedia.org DIBAL-H is a bulky reducing agent that adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | 1. DIBAL-H, Toluene, -78 °C 2. H2O | 6-(Thiophen-2-yl)nicotinaldehyde | 75 |
| This compound | 1. SnCl2, HCl, Ether 2. H2O | 6-(Thiophen-2-yl)nicotinaldehyde | 60 |
Table 4: Hypothetical data for the partial reduction of this compound to the aldehyde.
Nucleophilic Addition Chemistry of the Nitrile Group
The nitrile group (C≡N) in this compound is a versatile functional group that can undergo nucleophilic addition reactions. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles.
While specific studies on the reaction of this compound with organometallic reagents are not extensively documented in the reviewed literature, the general reactivity of nitriles with Grignard and organolithium reagents is well-established. These reactions typically proceed via nucleophilic addition of the organometallic reagent to the carbon of the nitrile group, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone.
For this compound, the expected reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would result in the formation of a thienyl-substituted pyridyl ketone after acidic workup. The reaction would proceed as follows:
Nucleophilic Addition: The organometallic reagent adds to the nitrile carbon, breaking the carbon-nitrogen triple bond and forming a magnesium or lithium salt of an imine.
Hydrolysis: Aqueous acid is added to hydrolyze the imine salt, which tautomerizes to an enamine and is then further hydrolyzed to the corresponding ketone.
The general transformation can be represented as:
6-(thien-2-yl)nicotinonitrile + R-MgX/R-Li → 6-(thien-2-yl)-3-pyridylketone
It is important to note that the reaction conditions would need to be carefully controlled to avoid potential side reactions, such as addition to the pyridine (B92270) or thiophene (B33073) rings, although addition to the nitrile is generally favored.
The Blaise and Pinner reactions are classic methods for the transformation of nitriles into other functional groups.
The Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of zinc metal to form a β-enamino ester, which can be hydrolyzed to a β-ketoester. organic-chemistry.orgwikipedia.orgdrugfuture.com For this compound, a Blaise reaction would be expected to yield a β-ketoester attached to the 3-position of the pyridine ring. This reaction provides a valuable route for the synthesis of β-dicarbonyl compounds.
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). wikipedia.orgorganic-chemistry.org These salts are stable intermediates that can be hydrolyzed to esters or reacted with ammonia or amines to form amidines. wikipedia.org A Pinner reaction of this compound with an alcohol (R-OH) in the presence of an acid catalyst would be expected to produce the corresponding imidate, which upon hydrolysis would yield a methyl or ethyl 6-(thien-2-yl)nicotinate. This reaction offers a mild alternative to direct hydrolysis of the nitrile to a carboxylic acid.
Reactivity Profile of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing nitrile group and the electron-donating thiophene ring further modulates this reactivity.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org When substitution does occur, it is typically directed to the 3- and 5-positions. wikipedia.org
In this compound, the situation is more complex due to the presence of two substituents:
Nitrile Group (at C3): This is a strong electron-withdrawing group and a meta-director. It will further deactivate the pyridine ring towards EAS.
Thienyl Group (at C6): The thiophene ring is generally considered to be electron-rich and can act as an activating group. It is an ortho, para-director.
The combined effect of these two substituents would be a complex interplay of activating and deactivating influences. The nitrile group will strongly deactivate the ring, making EAS challenging. The thienyl group, being activating, might facilitate substitution. The directing effects would likely lead to substitution at the positions meta to the nitrile group (C5) and ortho/para to the thienyl group (C5 and C3, though C3 is already substituted). Therefore, the most likely position for electrophilic attack, if it were to occur under forcing conditions, would be the C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comlkouniv.ac.inmasterorganicchemistry.comlibretexts.org
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions. nih.govresearchgate.netnih.govyoutube.comrsc.org The presence of a good leaving group at one of these positions is typically required for the reaction to proceed.
While this compound itself does not have a leaving group on the pyridine ring, a related compound, 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile , has been shown to undergo nucleophilic aromatic substitution. In a study, this compound was reacted with various amines, such as n-octylamine, p-phenylenediamine, and ethylenediamine, where the chlorine atom at the 2-position was displaced by the amine nucleophile. nih.gov This demonstrates the susceptibility of the 2-position of a substituted nicotinonitrile to nucleophilic attack.
Another relevant reaction is the direct displacement of a cyano group from a pyridine ring. Studies have shown that 2- and 4-cyanopyridines can react directly with lithium amides to afford the corresponding aminopyridines, with the cyanide ion acting as the leaving group. researchgate.net This suggests that under certain conditions, the nitrile group in this compound could potentially be displaced by a strong nucleophile.
The general mechanism for these reactions is typically an addition-elimination pathway, where the nucleophile first adds to the carbon bearing the leaving group to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore the aromaticity of the pyridine ring. nih.govnih.gov
Transition metal-catalyzed reactions have become powerful tools for the functionalization of C-H bonds in aromatic systems, including pyridines. beilstein-journals.orgresearchgate.netnih.govnih.govrsc.org These methods offer a direct way to introduce new substituents onto the pyridine ring without the need for pre-installed leaving groups.
Other transition metals, such as rhodium and iridium, have also been used for the C-H alkylation and silylation of pyridines. beilstein-journals.org The proposed mechanisms often involve the coordination of the pyridine nitrogen to the metal center, which facilitates the activation of a nearby C-H bond. beilstein-journals.org
Chemical Transformations of the Thiophene Moiety
The thiophene ring in this compound is generally more susceptible to electrophilic attack than the pyridine ring. This is a well-established characteristic of five-membered heterocycles containing a heteroatom with a lone pair of electrons, such as sulfur in thiophene, which can stabilize the intermediate carbocation formed during electrophilic substitution. wikipedia.org
Electrophilic Aromatic Substitution on the Thiophene Nucleus
Electrophilic aromatic substitution (SEAr) reactions are fundamental to the functionalization of aromatic systems. wikipedia.org In the case of this compound, the thiophene moiety is the more reactive site for such transformations. The substitution pattern is dictated by the electronic properties of the thiophene ring itself and the influence of the attached nicotinonitrile group. Thiophene typically undergoes electrophilic substitution preferentially at the C5 position (adjacent to the sulfur and distal to the pyridine ring) or the C3 position. The C5 position is generally the most activated.
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.com For this compound, this reaction is predicted to occur on the thiophene ring. The regioselectivity would favor acylation at the C5 position of the thiophene ring, driven by the stabilizing effect of the sulfur atom on the adjacent carbocation intermediate.
Table 1: Predicted Conditions for Friedel-Crafts Acylation of this compound
| Reagent | Catalyst | Probable Site of Acylation |
| Acetyl chloride | AlCl₃ | C5-position of the thiophene ring |
| Benzoyl chloride | AlCl₃ | C5-position of the thiophene ring |
Similar to Friedel-Crafts acylation, other electrophilic aromatic substitution reactions are expected to proceed on the thiophene ring. masterorganicchemistry.com
Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, nitration would introduce a nitro group (NO₂) onto the thiophene ring, most likely at the C5 position.
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃), a sulfonic acid group (SO₃H) can be introduced, again with a preference for the C5 position.
Halogenation: Reactions with bromine (Br₂), chlorine (Cl₂), or iodine (I₂) in the presence of a Lewis acid or an appropriate solvent would lead to the corresponding 5-halo-substituted derivative.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety of this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 6-(5-Nitro-2-thienyl)nicotinonitrile |
| Sulfonation | H₂SO₄, SO₃ | 6-(5-Sulfonyl-2-thienyl)nicotinonitrile |
| Bromination | Br₂, FeBr₃ | 6-(5-Bromo-2-thienyl)nicotinonitrile |
Note: The products listed are based on the expected regioselectivity for electrophilic substitution on a 2-substituted thiophene ring.
C-H Activation Strategies for Functionalization
Modern synthetic chemistry increasingly relies on C-H activation to form new carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. mdpi.com For molecules like this compound, transition metal-catalyzed C-H activation presents a powerful tool for selective functionalization.
Research on related thieno-pyridine systems has demonstrated the feasibility of direct C-H arylation on the thiophene ring. mdpi.com These methods often employ palladium or rhodium catalysts to couple the C-H bond with an aryl halide or other coupling partners. In the context of this compound, C-H activation could be selectively directed to either the C5 or C3 positions of the thiophene ring, depending on the choice of catalyst, ligands, and directing groups. This strategy allows for the introduction of a wide range of functional groups, bypassing the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H activation has been used for the cross-coupling of 2-pyridones with thiophenes. researchgate.net
Table 3: Potential C-H Activation Reactions for this compound
| Catalyst System | Coupling Partner | Potential Reaction |
| Palladium(II) acetate (B1210297), phosphine (B1218219) ligand | Aryl bromide | Direct C-H Arylation |
| [RhCp*Cl₂]₂ | Alkene | C-H Alkenylation |
Note: This table illustrates potential applications of C-H activation based on literature for similar heterocyclic systems.
Cascade and One-Pot Synthetic Sequences Involving this compound
While specific cascade or one-pot reactions starting from this compound are not extensively documented, the synthesis of related, more complex nicotinonitrile derivatives often employs such efficient strategies. For example, the one-pot multicomponent synthesis of 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has been reported, which involves the condensation of an aldehyde, a ketone, and ethyl cyanoacetate (B8463686) in the presence of a catalyst. nih.gov This highlights the utility of building the core nicotinonitrile structure in a single step.
From this compound, a hypothetical one-pot reaction could involve an initial functionalization of the thiophene ring followed by a subsequent transformation of the nitrile group or the pyridine ring without isolation of the intermediate. Such sequences are highly valuable in medicinal chemistry for the rapid generation of compound libraries.
Chemical Modifications and Analog Synthesis
The synthesis of analogs of this compound is crucial for exploring its potential applications, for instance, in drug discovery or materials science. A variety of substituted pyridine and thienopyridine derivatives have been synthesized, demonstrating the chemical tractability of this scaffold. nih.govresearchgate.net
Common modifications could include:
Substitution on the Thiophene Ring: As discussed, electrophilic substitution and C-H activation can introduce a wide array of substituents at the C5 and C3 positions.
Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a different class of compounds.
Substitution on the Pyridine Ring: While the pyridine ring is electron-deficient and less reactive towards electrophiles, nucleophilic aromatic substitution is a possibility, particularly if a leaving group is present on the ring.
The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, involves the acylation of a substituted thiophen-2-amine with an activated nicotinic acid derivative, showcasing a modular approach to analog synthesis. mdpi.com
Stereoselective Glycosylation Reactions at Specific Sites (O- vs. N-Glycosides)
The presence of the pyridine nitrogen atom in this compound introduces the possibility of N-glycosylation. Furthermore, tautomeric forms of the molecule or its derivatives could potentially lead to O-glycosylation, although this is generally less common for simple pyridines unless a hydroxyl group is present. The stereochemical outcome of such glycosylation reactions is influenced by several factors, including the nature of the glycosyl donor, the promoter or catalyst used, the solvent, and the reaction temperature.
In the context of pyridine derivatives, N-glycosylation typically proceeds via the reaction of a protected glycosyl halide or a related glycosyl donor with the pyridine nitrogen. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the anomeric carbon of the sugar moiety. The stereoselectivity of this process, leading to either an α- or β-anomer, is often controlled by the nature of the protecting groups on the sugar and the reaction mechanism (SN1 vs. SN2 type displacement at the anomeric center).
While direct experimental data for this compound is not available, analogous reactions with other heterocyclic bases suggest that both α- and β-N-glycosides could be formed. The choice of a glycosyl donor with a participating group at the C-2 position (e.g., an acetyl or benzoyl group) typically favors the formation of the 1,2-trans product (β-glycoside for glucose derivatives) via neighboring group participation. Conversely, the use of a non-participating group can lead to mixtures of anomers or favor the α-anomer under specific conditions.
O-glycosylation would be a less probable pathway for this compound itself. However, if the molecule were to be functionalized to introduce a hydroxyl group on the pyridine or thienyl ring, then O-glycosylation would become a significant reaction pathway. The competition between N- and O-glycosylation in such a hypothetical hydroxylated derivative would depend on the relative nucleophilicity of the pyridine nitrogen versus the hydroxyl group, which can be modulated by reaction conditions such as pH.
Table 1: Hypothetical Stereoselective Glycosylation Reactions of a Hydroxylated this compound Analogue
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Major Product | Anomeric Ratio (α:β) |
| Acetobromo-α-D-glucose | 5-hydroxy-6-thien-2-ylnicotinonitrile | Ag2O | CH2Cl2 | O-glycoside | 1:5 |
| Peracetyl-β-D-glucopyranose | This compound | TMSOTf | MeCN | N-glycoside | 3:1 |
| Benzoyl-protected glucosyl trichloroacetimidate | 5-hydroxy-6-thien-2-ylnicotinonitrile | BF3·OEt2 | DCM | O-glycoside | >1:10 |
| 2-deoxy-glycosyl bromide | This compound | AgOTf | Toluene | N-glycoside | 1:1 |
Note: The data in this table is illustrative and based on general principles of glycosylation chemistry due to the absence of specific experimental data for this compound.
Annulation Reactions for Fused Heterocyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The cyano group and the adjacent pyridine ring carbons provide a reactive site for annulation reactions, where a new ring is fused onto the existing pyridine structure. These reactions are important for the construction of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.
One common strategy for annulation involves the reaction of the nitrile group with a suitable binucleophile. For example, the Thorpe-Ziegler reaction can be employed, where intramolecular cyclization of a dinitrile or a cyano-ester leads to the formation of an enamine, which can then be further elaborated. While this would require prior functionalization of the this compound molecule, it represents a powerful method for ring formation.
Another important class of annulation reactions is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. nih.gov The pyridine ring in this compound can, under certain conditions, act as a dienophile, particularly when activated by the electron-withdrawing cyano group. Reaction with a suitable diene could lead to the formation of a fused bicyclic system. However, the aromaticity of the pyridine ring makes it a reluctant participant in Diels-Alder reactions, often requiring high temperatures or the use of Lewis acid catalysts to proceed.
More commonly, the pyridine ring can be constructed through an annulation reaction. For instance, a copper-catalyzed annulation of a related nicotinonitrile has been shown to yield a benzo[c] organic-chemistry.orgresearchgate.netnaphthyridin-5(6H)-one. nih.gov This suggests that the cyano group of this compound could participate in similar cyclization reactions with appropriate reactants to build fused ring systems.
Furthermore, the thienyl substituent can also participate in annulation reactions. The thiophene ring can be considered a diene in certain cycloaddition reactions, although its aromatic character also reduces its reactivity compared to non-aromatic dienes.
Table 2: Plausible Annulation Reactions for the Synthesis of Fused Heterocyclic Systems from this compound Derivatives
| Starting Material | Reagent(s) | Reaction Type | Fused Heterocyclic Product |
| This compound | 2,3-Dimethyl-1,3-butadiene, AlCl3 | Diels-Alder | Thieno[2',3':5,6]pyrido[2,3-b]quinoline derivative |
| 5-Amino-6-thien-2-ylnicotinonitrile | Diethyl malonate | Condensation/Cyclization | Pyrido[2,3-d]pyrimidine derivative |
| This compound | Guanidine | Cyclocondensation | Thieno[2',3':5,6]pyrido[4,3-d]pyrimidine |
| 2-(6-thien-2-yl-3-cyanopyridin-2-yl)acetonitrile | NaOEt | Thorpe-Ziegler Cyclization | Amino-substituted thieno[2',3':5,6]naphthyridine |
Advanced Characterization and Structural Elucidation of 6 Thien 2 Ylnicotinonitrile
Spectroscopic Characterization Techniques
Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. By integrating data from various spectroscopic experiments, a complete and accurate picture of the molecule can be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms can be determined.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 6-Thien-2-ylnicotinonitrile is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on both the pyridine (B92270) and thiophene (B33073) rings.
The pyridine ring protons, H-4 and H-5, would likely appear as doublets due to coupling with each other. The proton ortho to the nitrile group (H-2) would also be a distinct signal. The thiophene ring protons would present a characteristic pattern, typically as a doublet of doublets for H-4' and doublets for H-3' and H-5'. The integration of these signals would confirm the presence of one of each type of proton.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2 | --- | s |
| Pyridine H-4 | --- | d |
| Pyridine H-5 | --- | d |
| Thiophene H-3' | --- | d |
| Thiophene H-4' | --- | dd |
| Thiophene H-5' | --- | d |
Note: This table is predictive. Actual experimental values are required for definitive assignment.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The spectrum would show signals for the six carbons of the pyridine ring and the four carbons of the thiophene ring. The carbon of the nitrile group (-CN) would appear in a characteristic downfield region. The chemical shifts would be influenced by the electronic environment of each carbon, including the effects of the nitrogen and sulfur heteroatoms and the electron-withdrawing nitrile group.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | --- |
| Pyridine C-3 | --- |
| Pyridine C-4 | --- |
| Pyridine C-5 | --- |
| Pyridine C-6 | --- |
| Nitrile CN | --- |
| Thiophene C-2' | --- |
| Thiophene C-3' | --- |
| Thiophene C-4' | --- |
| Thiophene C-5' | --- |
Note: This table is predictive. Actual experimental values are required for definitive assignment.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and to confirm the connectivity between the pyridine and thiophene rings, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the pyridine and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. It would show correlations between protons and carbons that are further apart, providing key evidence for the connection between the C-6 of the pyridine ring and the C-2' of the thiophene ring.
Specific 2D NMR data for this compound is not available in the public domain based on the conducted searches.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2220-2240 cm⁻¹. Other significant absorptions would include C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2230 | Strong, Sharp |
| Aromatic C-H | >3000 | Medium |
| Aromatic C=C/C=N | 1400-1600 | Medium to Strong |
Note: This table represents typical ranges. Specific experimental values are needed for confirmation.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₆N₂S), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. The fragmentation pattern would likely involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings, providing further confirmation of the compound's structure.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [C₁₀H₆N₂S]⁺ | 186.03 | Molecular Ion ([M]⁺) |
| --- | --- | Fragments corresponding to pyridine-nitrile and thiophene moieties |
Note: This table is based on the molecular formula. Experimental analysis is required to determine the fragmentation pattern.
Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental data pertaining to the single-crystal X-ray diffraction, crystal structure refinement, or conformational analysis of this compound could be located.
As a result, the advanced characterization and structural elucidation of this particular compound, as outlined in the requested article structure, cannot be provided at this time. The referenced citations did not correspond to any accessible literature containing the requisite crystallographic information for this compound.
General methodologies for these analytical techniques are well-established in the field of chemistry and materials science. Typically, the process would involve:
Single-Crystal X-ray Diffraction Data Acquisition and Processing: A suitable single crystal of this compound would be mounted on a diffractometer. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected by a detector. This data is then processed to yield information about the unit cell dimensions and symmetry of the crystal.
Crystal Structure Refinement and Detailed Atomic Coordinate Analysis: The processed diffraction data is used to solve the crystal structure, often employing direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data, resulting in precise atomic coordinates, bond lengths, and bond angles.
Conformational Analysis in the Solid State: The refined crystal structure provides a detailed picture of the molecule's conformation in the solid state. This includes the dihedral angles between the thiophene and nicotinonitrile rings, as well as any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal packing.
Without access to a published crystal structure for this compound, the specific data tables and detailed research findings requested for the article cannot be generated. Further experimental investigation would be required to determine the precise molecular architecture and solid-state conformation of this compound.
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties of medium to large-sized molecules. DFT methods are employed to investigate the electronic structure, predict spectroscopic characteristics, and elucidate reaction mechanisms.
Electronic Structure and Frontier Molecular Orbital Analysis
A comprehensive search of the scientific literature reveals a notable absence of specific studies focused on the electronic structure and frontier molecular orbital (FMO) analysis of 6-thien-2-ylnicotinonitrile using DFT methods.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
While no specific data exists for this compound, a hypothetical FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. For a molecule with both a pyridine (B92270) and a thiophene (B33073) ring, it would be of interest to determine how electron density is distributed across these two aromatic systems in the frontier orbitals. This would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (a.u.) | Hypothetical Value (eV) |
| HOMO Energy | Data not available | Data not available |
| LUMO Energy | Data not available | Data not available |
| HOMO-LUMO Gap | Data not available | Data not available |
Note: This table is for illustrative purposes only. No published computational data is currently available for this compound.
Computational Prediction of Spectroscopic Parameters
The computational prediction of spectroscopic parameters such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra is a valuable application of DFT. These calculations can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.
A thorough review of existing research indicates that no computational studies have been published on the prediction of spectroscopic parameters for this compound. Such a study would typically involve geometry optimization of the molecule's structure followed by frequency calculations to predict the IR spectrum, and GIAO (Gauge-Including Atomic Orbital) calculations for NMR chemical shifts. Time-dependent DFT (TD-DFT) would be employed to simulate the electronic transitions responsible for UV-Vis absorption.
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| IR Spectroscopy | C≡N stretching frequency | Data not available |
| ¹H NMR Spectroscopy | Chemical shift of pyridine protons | Data not available |
| ¹³C NMR Spectroscopy | Chemical shift of nitrile carbon | Data not available |
| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) | Data not available |
Note: This table is for illustrative purposes only. No published computational data is currently available for this compound.
Mechanistic Investigations via Transition State Theory and Reaction Pathway Elucidation
Computational chemistry, particularly DFT, is instrumental in investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of activation energies, which are key to understanding reaction rates.
There are currently no published studies that use DFT to investigate the reaction mechanisms involving this compound. Such research could, for example, explore the mechanism of its synthesis or its potential reactions, such as nucleophilic substitution on the pyridine ring or electrophilic substitution on the thiophene ring. These investigations would involve locating the transition state structures for the proposed reaction steps and calculating the corresponding energy barriers.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules, MD simulations are particularly useful for exploring the conformational landscape, identifying the most stable conformers, and understanding the dynamic behavior of the molecule.
Future Research Directions and Advanced Applications
Advancements in Synthetic Methodology Development for Related Systems
The construction of the 6-thien-2-ylnicotinonitrile core and its derivatives has benefited from modern synthetic strategies that offer efficiency and versatility. Key methodologies include multicomponent reactions and transition metal-catalyzed cross-coupling reactions.
One-pot syntheses are particularly effective for creating highly substituted nicotinonitrile systems. For instance, a related compound, 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, was synthesized by refluxing 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) in the presence of ceric ammonium nitrate (B79036) (CAN). nih.gov This approach allows for the rapid assembly of complex scaffolds from simple starting materials. Similarly, other substituted nicotinonitriles have been prepared through the cyclization of chalcone (B49325) derivatives with malononitrile (B47326) in the presence of a base. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the crucial carbon-carbon bond between the thiophene (B33073) and pyridine (B92270) rings. libretexts.orgmdpi.com This palladium-catalyzed reaction typically couples an aryl halide with an organoboron compound (like a boronic acid or ester). libretexts.orgyoutube.com For the synthesis of this compound, this could involve reacting 6-chloronicotinonitrile with thiophene-2-boronic acid, or 2-bromothiophene (B119243) with pyridine-3-carbonitrile-6-boronic acid, in the presence of a palladium catalyst and a base. libretexts.org Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed as a more cost-effective and sustainable alternative, proving effective for constructing bis(heterocyclic) frameworks in environmentally friendlier solvents. nih.gov These cross-coupling techniques are highly valued for their tolerance of a wide range of functional groups and their reliability in producing biaryl structures. libretexts.orgrsc.org
| Synthetic Method | Description | Key Reagents/Catalysts | Advantages |
| One-Pot Multicomponent Reaction | A single reaction in which multiple starting materials are combined to form a complex product, such as a substituted nicotinonitrile. nih.gov | Ceric Ammonium Nitrate (CAN), Ammonium Acetate. nih.gov | High efficiency, reduced waste, rapid assembly of complex molecules. nih.gov |
| Suzuki-Miyaura Cross-Coupling | A transition metal-catalyzed reaction to form a C-C bond between an aryl halide and an organoboron compound. libretexts.org | Palladium or Nickel catalyst, Base. libretexts.orgnih.gov | High functional group tolerance, excellent yields, versatile for biaryl synthesis. libretexts.orgnih.gov |
| Cyclization of Chalcones | Reaction of a chalcone precursor with a source of the cyano-acetamide moiety (e.g., malononitrile) to form the pyridine ring. nih.gov | Base (e.g., sodium alkoxide), Malononitrile. nih.gov | Effective for specific substitution patterns on the pyridine ring. nih.gov |
Discovery of Unprecedented Reactivity Profiles for the Nicotinonitrile-Thiophene Scaffold
Research into the nicotinonitrile-thiophene scaffold has revealed its potential for a variety of chemical transformations, allowing for the synthesis of diverse derivative libraries. The reactivity is often dictated by substituents on the pyridine ring, which can be strategically manipulated.
Studies on halogenated analogues, such as 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)-nicotinonitrile, demonstrate the proclivity of the chloro-substituted pyridine ring toward nucleophilic substitution. acs.orgacs.org The chlorine atom at the C2 position activates the ring, facilitating reactions with nitrogen nucleophiles like n-octyl amine and hydrazine (B178648) hydrate. acs.orgacs.org The resulting hydrazinyl derivatives are versatile intermediates that can be further reacted with electrophiles, such as acetic acid or phenylacetyl chloride, to construct fused heterocyclic systems like triazolopyridines or other complex nicotinonitrile derivatives. acs.org
The scaffold also allows for modifications on side chains attached to the pyridine ring. For example, an ether linkage at the C2 position can be readily converted into an acetohydrazide group. nih.gov This hydrazide functionality serves as a synthetic handle for further elaboration, enabling reactions with aldehydes and ketones to form Schiff bases, or with sulfonyl chlorides to produce N-sulfonyl amides. nih.gov These transformations highlight the utility of the scaffold as a building block for creating a wide array of compounds with varied structural features. nih.govacs.org
Integration into Functional Organic Materials
The unique electronic and photophysical properties of the thiophene-pyridine architecture make it a highly attractive candidate for advanced functional organic materials. nih.govresearchgate.net Thiophene-based compounds are renowned for their semiconducting properties and are integral components in organic electronics. nih.govcnr.it
The combination of the electron-rich thiophene ring and the electron-deficient pyridine ring creates a donor-π-acceptor (D–π–A) structure. This arrangement is beneficial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netrsc.orgresearchgate.net The electronic properties can be fine-tuned by modifying the scaffold, influencing the material's bandgap and charge transport characteristics. researchgate.netresearchgate.net
Beyond electronics, these scaffolds are being explored in biomedical materials. Recent studies have shown that thin films made from novel thiophene derivatives can be coated onto glass substrates to modify their surface properties. nih.gov These functionalized surfaces have demonstrated a significant ability to reduce the adhesion of liver cancer cells and facilitate the controlled release of drugs. nih.gov Furthermore, thiophene-based pyridine chromophores have been designed that exhibit large two-photon absorption cross-sections, making them suitable for applications in bio-imaging and as fluorescent probes in biological studies. rsc.org
| Application Area | Relevant Properties | Specific Use | Reference |
| Organic Electronics | Semiconducting, charge transport, tunable bandgap | OLEDs, OFETs, Organic Solar Cells | nih.gov, researchgate.net, researchgate.net |
| Biomedical Materials | Surface modification, biocompatibility | Anti-adhesion coatings for cancer cells, controlled drug release systems | nih.gov |
| Bio-imaging | Two-photon absorption, fluorescence | Near-IR fluorescent probes for cell imaging | rsc.org |
Rational Design and Synthesis of Analogues with Tailored Chemical Attributes
A major focus of current research is the rational design and synthesis of this compound analogues for therapeutic applications, particularly as anticancer agents. nih.govacs.org The process of rational design involves using structure-activity relationship (SAR) data to make targeted modifications to the lead scaffold to enhance potency, selectivity, or other pharmacological properties. researchgate.netmdpi.com
Numerous studies have synthesized libraries of nicotinonitrile and thienopyridine derivatives to probe their biological activity. nih.govacs.orgresearchgate.netnih.gov For example, analogues have been designed as inhibitors of specific oncogenic targets like Pim kinases. researchgate.netnih.gov Molecular docking and computational studies are often employed to predict how a designed molecule will bind to its target protein, guiding the synthetic efforts. nih.gov These studies have shown that the addition of specific functional groups, such as a dimethyl amino group, can enhance binding affinity through favorable electrostatic interactions within the target's active site. researchgate.netnih.gov
SAR studies on related pyridine derivatives have provided general guidelines for designing potent antiproliferative agents. mdpi.com For instance, the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity, whereas bulky groups or halogens may decrease it. mdpi.com By applying these principles, researchers can systematically modify the this compound scaffold—for example, by introducing substituents on the thiophene or pyridine rings or by altering linkers—to create new chemical entities with optimized and tailored attributes for specific biological functions. documentsdelivered.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Thien-2-ylnicotinonitrile, and what characterization techniques are recommended to confirm its structure?
- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between thienyl boronic acids and halogenated pyridine derivatives, followed by nitrile introduction via cyanation. Purification steps (e.g., column chromatography, recrystallization) are critical to isolate high-purity product. Characterization should include ¹H/¹³C NMR to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%). For novel derivatives, elemental analysis or X-ray crystallography may be required .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential toxicity. In case of inhalation, immediately move to fresh air and seek medical attention. Store the compound in a dry, inert atmosphere (argon or nitrogen) to prevent degradation. Safety data sheets (SDS) must be reviewed for hazard-specific first aid measures, and spill protocols should align with institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
